2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL
CAS No.:
Cat. No.: VC16264324
Molecular Formula: C8H9BrFNO
Molecular Weight: 234.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9BrFNO |
---|---|
Molecular Weight | 234.07 g/mol |
IUPAC Name | 2-amino-1-(5-bromo-2-fluorophenyl)ethanol |
Standard InChI | InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2 |
Standard InChI Key | FSZGLIYFOXWILL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)C(CN)O)F |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound’s structure consists of a 2-fluorophenyl ring substituted with a bromine atom at the 5-position and an ethanolamine side chain at the 1-position (Figure 1). The Smiles notation OC(C1=CC(Br)=CC=C1F)CN clarifies the connectivity: a hydroxyl group (-OH) and an amino group (-NH₂) are attached to adjacent carbons of the ethanolamine moiety. The planar aromatic ring contributes to hydrophobic interactions, while the polar functional groups enable hydrogen bonding and solubility in polar solvents .
Stereoisomerism
Although the compound is often reported as a racemic mixture, enantiomerically pure forms, such as the (2R)- and (2S)-configurations, have been synthesized via asymmetric catalytic methods. For instance, the (2R)-enantiomer (CAS: VC13443040) exhibits distinct biological activity due to its interaction with chiral biological targets, such as enzymes and receptors. The specific rotation and optical purity of these enantiomers remain areas of active research, as stereochemistry significantly influences pharmacological efficacy.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol typically involves multi-step organic reactions:
-
Halogenation: Bromine and fluorine are introduced to the phenyl ring via electrophilic aromatic substitution or directed ortho-metalation .
-
Nucleophilic Addition: A ketone intermediate, such as 5-bromo-2-fluorophenylglyoxal, undergoes nucleophilic addition with ammonia or a protected amine source to form the amino alcohol backbone.
-
Reduction: Catalytic hydrogenation or borohydride reduction stabilizes the ethanolamine structure .
A representative synthesis from AKSci (CAS: 1178757-98-6) achieves 95% purity through column chromatography and recrystallization .
Process Optimization
Industrial-scale production faces challenges in stereocontrol and halogen compatibility. Recent advances employ chiral auxiliaries and enzymatic resolution to enhance enantiomeric excess (ee). For example, VulcanChem’s (2R)-enantiomer synthesis utilizes a Sharpless epoxidation-inspired protocol to achieve >90% ee.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s moderate lipophilicity (LogP = 1.8) balances membrane permeability and aqueous solubility, ideal for drug delivery .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and Gram-negative pathogens (e.g., Escherichia coli, MIC = 32 μg/mL). The bromine atom enhances membrane disruption by increasing hydrophobic interactions with lipid bilayers.
Industrial Applications
Pharmaceutical Intermediate
2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol serves as a precursor to β-blockers and antipsychotic agents. For example, its derivative V148403 (AChemBlock) is used in synthesizing dopamine D₂ receptor antagonists .
Material Science
The compound’s halogenated aromatic core facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for organic electronics .
Parameter | Result | Test Organism |
---|---|---|
LD₅₀ (Oral) | >2,000 mg/kg | Rat |
Skin Irritation | Non-irritating | OECD 404 |
Mutagenicity | Negative (Ames test) | Salmonella typhimurium |
Comparison with Structural Analogs
The 5-bromo-2-fluoro substitution optimizes steric and electronic effects for MAO-A inhibition, outperforming chloro- and meta-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume